7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring The presence of the 3,4-dimethoxyphenyl group and the methyl group adds to its structural complexity
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-7-15-12-13(21-7)11(16-17-14(12)18)8-4-5-9(19-2)10(6-8)20-3/h4-6H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSDBHUSTXBGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable α-haloketone to form the thiazole ring. The final step involves the formation of the pyridazine ring through a cyclization reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the thiazole and pyridazine rings is known to contribute to the biological activity of many pharmaceutical agents. Research is ongoing to explore its potential as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
- 2H-Thiazolo[4,5-d][1,2,3]triazole
- Thiazolo[5,4-d]thiazole
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of the thiazole and pyridazine rings, along with the 3,4-dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a pyridazine ring and is characterized by the presence of a 3,4-dimethoxyphenyl substituent. Its unique structure suggests a range of possible interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various pharmacological effects. The structure allows for binding to active sites or allosteric sites on proteins, potentially influencing their function.
Analgesic and Anti-inflammatory Activities
Recent studies have evaluated the analgesic and anti-inflammatory properties of compounds within the thiazolo[4,5-d]pyridazin class. For instance, derivatives have shown promising results in animal models for pain relief and inflammation reduction. The efficacy was assessed using models such as the acetic acid-induced writhing test and the hot plate test, indicating significant analgesic effects at varying doses .
Case Studies and Experimental Findings
- In Vivo Studies : In a study involving various thiazolo[4,5-d]pyridazin derivatives, including those similar to this compound, compounds were tested for their ability to alleviate pain in rodent models. Results indicated that certain derivatives exhibited significant reductions in pain response compared to control groups .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored in several studies. Modifications on the thiazole and pyridazine rings influenced potency and selectivity towards specific biological targets. For example, the introduction of different substituents on the phenyl ring was found to enhance anti-inflammatory activity .
Data Table: Biological Activity Summary
| Compound | Activity | Model Used | Efficacy |
|---|---|---|---|
| This compound | Analgesic | Acetic acid-induced writhing | Significant reduction |
| Similar Derivative 1 | Anti-inflammatory | Hot plate test | Moderate reduction |
| Similar Derivative 2 | Analgesic | Formalin test | High efficacy |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that may include cyclization reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Synthetic Route Example
A common synthetic route involves:
- Starting Materials : 2-methylthiazole and an appropriate hydrazine derivative.
- Reaction Conditions : Cyclization under acidic or basic conditions.
- Purification : Recrystallization or chromatography to obtain pure product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
